(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol

Description

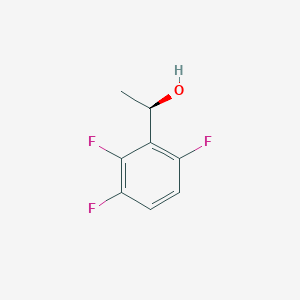

®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of three fluorine atoms on the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

(1R)-1-(2,3,6-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3/t4-/m1/s1 |

InChI Key |

HRDINRGAZWEUHD-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1F)F)F)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the use of chiral catalysts to achieve the desired enantiomeric purity. For instance, the reduction of 2,3,6-trifluoroacetophenone using a chiral catalyst such as ®-BINAP-Ru complex can yield ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol with high enantiomeric excess.

Industrial Production Methods

Industrial production of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3,6-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 2,3,6-Trifluoroacetophenone

Reduction: 2,3,6-Trifluorophenylethane

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.

Medicine

Industry

Industrially, this compound is used in the production of agrochemicals and specialty chemicals, where its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.

Mechanism of Action

The mechanism of action of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a substrate for alcohol dehydrogenase, it undergoes oxidation to form the corresponding ketone, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- ®-1-(2,4,5-Trifluorophenyl)ethan-1-ol

- ®-1-(2,3,4-Trifluorophenyl)ethan-1-ol

- ®-1-(2,3,5-Trifluorophenyl)ethan-1-ol

Uniqueness

®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring This arrangement can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers

Biological Activity

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol, also known as (R)-MTF-PEL, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This substitution is known to enhance the compound's lipophilicity and electron-withdrawing properties, which can significantly influence its biological activity.

Antimicrobial Activity

Research has shown that compounds with trifluoromethyl substitutions exhibit notable antimicrobial properties. For example, studies have indicated that derivatives of phenyl ethanol containing trifluoromethyl groups can impair the growth of various bacterial strains, including Staphylococcus aureus and Chlamydia trachomatis . The presence of the trifluoromethyl group appears to be crucial for enhancing antibacterial activity.

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-MTF-PEL | Staphylococcus aureus | 8 μg/mL |

| 1-[3-(trifluoromethyl)phenyl]ethanol | Chlamydia trachomatis | 16 μg/mL |

Anti-inflammatory Potential

The anti-inflammatory activity of (R)-MTF-PEL has been investigated using the THP1-Blue™ NF-κB cell line. Compounds within this class have been shown to modulate the activity of pro-inflammatory transcription factors. Notably, certain derivatives demonstrated a significant reduction in NF-κB activation following lipopolysaccharide (LPS) stimulation . The structure-activity relationship (SAR) suggests that the position and type of substituents on the phenyl ring are critical for modulating anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | NF-κB Activity Change (%) |

|---|---|

| (R)-MTF-PEL | -9% |

| 2-CF3-4-F | -15% |

| 3-CF3-4-NO2 | -10% |

Neuroprotective Effects

A notable study explored the synthesis of neuroprotective compounds derived from (R)-MTF-PEL. The compound was utilized as a chiral building block in the synthesis of a neuroprotective agent, demonstrating potential in protecting neuronal cells from oxidative stress . The results indicated that derivatives synthesized from (R)-MTF-PEL exhibited enhanced neuroprotective properties compared to their non-fluorinated counterparts.

Synthesis and Biotransformation

The production of (R)-MTF-PEL through biotransformation using recombinant E. coli has been reported with high yields and optical purity. This method highlights its potential for large-scale production in pharmaceutical applications . The biocatalytic process not only improves efficiency but also maintains the compound's biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.